7-aminoisoquinolin-1(2H)-one

Description

Structure

3D Structure

Properties

IUPAC Name |

7-amino-2H-isoquinolin-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c10-7-2-1-6-3-4-11-9(12)8(6)5-7/h1-5H,10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLYZPUIUNDCIRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CNC2=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20573887 | |

| Record name | 7-Aminoisoquinolin-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20573887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

174302-46-6 | |

| Record name | 7-Aminoisoquinolin-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20573887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-amino-1,2-dihydroisoquinolin-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

7-aminoisoquinolin-1(2H)-one basic properties

An In-depth Technical Guide to the Core Basic Properties of 7-Aminoisoquinolin-1(2H)-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Aminoisoquinolin-1(2H)-one is a heterocyclic organic compound that has garnered significant interest in medicinal chemistry.[1] Its structural framework, featuring an isoquinolinone core with a key amino functional group, serves as a foundational scaffold in the design of targeted therapeutics. This guide provides an in-depth analysis of the core physicochemical and basic properties of this molecule, moving beyond a simple data sheet to explain the causality behind its behavior. We will explore its basicity through an examination of its predicted pKa, its solubility profile by drawing comparisons with structurally related compounds, and its chemical stability, highlighting likely degradation pathways. A critical focus will be placed on its role as a key intermediate in the synthesis of potent Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of drugs transformative in oncology.[1][2] This document synthesizes theoretical predictions with practical, field-proven experimental protocols, offering researchers the foundational knowledge required to effectively utilize this compound in drug discovery and development workflows.

Introduction: The Isoquinolin-1(2H)-one Scaffold

The isoquinolin-1(2H)-one core is a privileged structure in medicinal chemistry, appearing in numerous bioactive natural products and synthetic molecules.[3] Its rigid, bicyclic system provides a defined three-dimensional geometry for presenting functional groups to biological targets. The presence of a lactam (a cyclic amide) within the ring system offers hydrogen bonding capabilities, while the aromatic portion allows for various substitution patterns to modulate properties like potency, selectivity, and pharmacokinetics. 7-Aminoisoquinolin-1(2H)-one is a particularly valuable derivative, as the amino group at the 7-position provides a crucial vector for chemical modification and interaction with biological targets.[4] Its primary application lies in serving as a key building block for more complex molecules, most notably in the development of PARP inhibitors for cancer therapy.[1][2]

Physicochemical Characterization

A precise understanding of a molecule's fundamental properties is the bedrock of all subsequent experimental design. The key physicochemical properties of 7-aminoisoquinolin-1(2H)-one are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | 7-amino-2H-isoquinolin-1-one | [4] |

| CAS Number | 174302-46-6 | [4] |

| Molecular Formula | C₉H₈N₂O | [4] |

| Molecular Weight | 160.17 g/mol | [4] |

| Canonical SMILES | C1=CC(=CC2=C1C=CNC2=O)N | [4] |

| Boiling Point (Predicted) | 486.2 ± 45.0 °C at 760 mmHg |

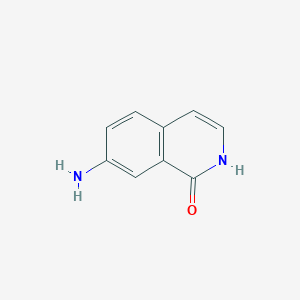

Caption: Structure highlighting the isoquinolinone core and the 7-amino group.

Core Basic Properties: An In-depth Analysis

The term "basic properties" encompasses not only the ability of the amino group to accept a proton (pKa) but also its influence on solubility and stability—three pillars that dictate a compound's utility in drug development.

Basicity and pKa Profile

The basicity of the 7-amino group is a critical determinant of the molecule's behavior in physiological and experimental systems. It governs the compound's charge state at a given pH, which in turn influences its solubility, membrane permeability, and binding interactions with target proteins.

Predicted pKa: While no experimental pKa value for 7-aminoisoquinolin-1(2H)-one has been published, we can derive a scientifically grounded estimate. The basicity of an aromatic amine is influenced by the electronic effects of the ring system. The lactam group in the isoquinolinone ring is electron-withdrawing, which tends to decrease the basicity of the amino group compared to a simple aniline. However, this effect is transmitted through the bicyclic system. For comparison, the closely related compound 7-aminoisoquinoline (lacking the C1-keto group) has a documented pKa.[5] Computational methods, such as those using semi-empirical quantum chemical models like COSMO or SMD, are routinely used to predict pKa values with an accuracy often within 1.0-1.5 pH units.[6] Based on these principles and comparison with similar structures, the predicted pKa of the conjugate acid of the 7-amino group is estimated to be in the range of 3.5 - 4.5 .

Causality and Implications: This predicted weakly basic nature means that at physiological pH (~7.4), the 7-amino group will be predominantly in its neutral, unprotonated form (R-NH₂). This has significant implications:

-

Target Interaction: A neutral amino group can act as a hydrogen bond donor, which may be crucial for binding to target enzymes.

-

Solubility: The low basicity means that the compound's solubility will not be dramatically increased in acidic media until the pH drops significantly below its pKa.

-

Reactivity: The lone pair of electrons on the nitrogen is available for nucleophilic reactions, making it a key handle for derivatization.[4]

Solubility Profile

Solubility is a gatekeeper property in drug discovery, impacting everything from the reliability of in vitro screening data to oral bioavailability.[7]

| Solvent System | Estimated Solubility | Basis of Estimate / Notes | Source |

| Aqueous Buffer (pH 7.4) | Low (~1-2 µg/mL) | Based on experimental data for 5-aminoisoquinoline (1.4 µg/mL).[8] Classified as "Low" solubility (< 0.01 mg/mL).[7] | [8] |

| Dimethyl Sulfoxide (DMSO) | Soluble | DMSO is a polar aprotic solvent capable of dissolving a wide range of organic molecules. Expected to be soluble for stock solution preparation. | General Chemical Principles |

| Ethanol | Sparingly Soluble | Expected to be less soluble than in DMSO but more soluble than in water. | General Chemical Principles |

Expertise Behind Experimental Choices: The poor aqueous solubility is expected due to the molecule's rigid, aromatic, and largely hydrophobic core. While the amino and lactam groups provide some polarity and hydrogen bonding capacity, they are insufficient to overcome the low hydration potential of the bicyclic ring system. For in vitro assays, this necessitates the preparation of high-concentration stock solutions in an organic solvent like DMSO, followed by serial dilution into aqueous assay buffers. Researchers must be cautious to avoid compound precipitation in the final assay medium, which is a common source of artifacts in high-throughput screening.

Chemical Stability and Degradation

Understanding a compound's stability is crucial for ensuring accurate experimental results and for determining its shelf-life as a potential therapeutic.

Predicted Degradation Pathways: Based on the aminophenol-like substructure (an aromatic amine on a ring system with an electron-rich oxygen), the primary degradation pathway for 7-aminoisoquinolin-1(2H)-one is anticipated to be oxidation .[9] This process is often autocatalytic and can be accelerated by several factors:

-

Presence of Oxygen: Dissolved atmospheric oxygen is the primary oxidizing agent.

-

Exposure to Light: UV and visible light can provide the energy to initiate photo-oxidative reactions.[9]

-

Elevated pH: Basic conditions can deprotonate any residual phenolic tautomer, making the ring system more electron-rich and susceptible to oxidation.[9]

-

Trace Metal Ions: Metal ions (e.g., iron, copper) can act as catalysts for oxidation.[9]

Oxidation typically leads to the formation of colored quinone-imine type structures and, eventually, polymeric byproducts, which would be visually indicated by a color change of the solid or solution (e.g., to yellow, brown, or pink).[9]

Trustworthiness Through Self-Validating Protocols: To ensure the integrity of experimental data, solutions of 7-aminoisoquinolin-1(2H)-one should be prepared fresh. If storage is necessary, the following preventative measures are strongly recommended:

-

Use Degassed Solvents: Sparge solvents with an inert gas like argon or nitrogen to remove dissolved oxygen.[9]

-

Protect from Light: Store both solid material and solutions in amber vials or wrapped in aluminum foil.[9]

-

Control pH: For aqueous solutions, buffering to a slightly acidic pH (e.g., 4-6) can enhance stability.[9]

-

Consider Chelating Agents: The addition of a small amount of EDTA can sequester catalytic metal ions.[9]

Biological Significance and Applications

While a simple molecule, 7-aminoisoquinolin-1(2H)-one serves as a critical starting point for compounds with profound biological effects.

A Foundational Scaffold for PARP Inhibitors

The most significant application of the 7-aminoisoquinolin-1(2H)-one scaffold is in the development of PARP inhibitors.[1][2] PARP enzymes are crucial for DNA single-strand break repair. In cancers with defects in other DNA repair pathways, such as those with BRCA1/2 mutations, inhibiting PARP leads to an accumulation of DNA damage and cell death, a concept known as synthetic lethality.[10][11]

While 7-aminoisoquinolin-1(2H)-one itself is not a potent PARP inhibitor, its core structure is optimized through medicinal chemistry to generate highly active drugs. Structure-activity relationship (SAR) studies have shown that the isoquinolinone core effectively mimics the nicotinamide moiety of NAD+, the natural substrate for PARP, placing it in the enzyme's active site.[1][12] The 7-amino position is then used as an attachment point for various side chains and ring systems that extend into other pockets of the active site to dramatically increase potency and refine pharmacokinetic properties.[1]

Sources

- 1. Discovery of isoquinolinone and naphthyridinone-based inhibitors of poly(ADP-ribose) polymerase-1 (PARP1) as anticancer agents: Structure activity relationship and preclinical characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. mdpi.com [mdpi.com]

- 4. Buy 7-aminoisoquinolin-1(2H)-one | 174302-46-6 [smolecule.com]

- 5. Isoquinolin-7-amine | C9H8N2 | CID 14660277 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. peerj.com [peerj.com]

- 7. docs.chemaxon.com [docs.chemaxon.com]

- 8. 5-Aminoisoquinoline | C9H8N2 | CID 70766 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. PARP Inhibitors for BRCA1/2 mutation-associated and BRCA-like malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Targeting Homologous Recombination Deficiency in Ovarian Cancer with PARP Inhibitors: Synthetic Lethal Strategies That Impact Overall Survival | MDPI [mdpi.com]

- 12. medchemexpress.com [medchemexpress.com]

7-aminoisoquinolin-1(2H)-one chemical structure and IUPAC name

An In-depth Technical Guide to 7-aminoisoquinolin-1(2H)-one: A Privileged Scaffold in Modern Drug Discovery

Introduction: The Isoquinolinone Core in Medicinal Chemistry

The isoquinoline structural motif is a cornerstone in medicinal chemistry, forming the backbone of numerous natural products and synthetic compounds with significant biological activity.[1][2] Among its various oxidized forms, the isoquinolin-1(2H)-one core is of particular interest to drug development professionals.[3] This scaffold is present in a range of pharmacologically active molecules, demonstrating activities from antimicrobial to anticancer.[4][5] This guide focuses on a specific, high-value derivative: 7-aminoisoquinolin-1(2H)-one. As a Senior Application Scientist, my objective is to provide not just a datasheet, but a comprehensive technical overview that synthesizes its chemical principles, strategic applications, and practical methodologies for researchers and drug development scientists. We will explore its molecular structure, synthesis, and its pivotal role as a pharmacophore in the design of targeted therapeutics, particularly in oncology.

Section 1: Core Molecular Profile

A precise understanding of a molecule's identity and physicochemical properties is the foundation of all subsequent research and development.

Chemical Identity and Structure

7-aminoisoquinolin-1(2H)-one is a heterocyclic organic compound featuring a bicyclic isoquinoline system.[6] The structure is characterized by a keto group at the C1 position and an amino group at the C7 position, which imparts specific reactivity and hydrogen bonding capabilities crucial for its biological interactions.

The definitive IUPAC name for this compound is 7-amino-2H-isoquinolin-1-one .[6] Its key identifiers are summarized in the table below.

Table 1: Chemical Identifiers and Properties of 7-aminoisoquinolin-1(2H)-one

| Identifier | Value | Source(s) |

|---|---|---|

| IUPAC Name | 7-amino-2H-isoquinolin-1-one | [6] |

| CAS Number | 174302-46-6 | [6][7] |

| Molecular Formula | C₉H₈N₂O | [6][7] |

| Molecular Weight | 160.17 g/mol | [6] |

| Canonical SMILES | C1=CC(=CC2=C1C=CNC2=O)N | [6] |

| InChI Key | YLYZPUIUNDCIRG-UHFFFAOYSA-N |[6][8] |

Structural Elucidation

The two-dimensional structure of 7-aminoisoquinolin-1(2H)-one is presented below. The fusion of the benzene and pyridine rings creates a planar aromatic system, while the amino and lactam (cyclic amide) functionalities are key features for molecular recognition by biological targets.

Caption: 2D structure of 7-aminoisoquinolin-1(2H)-one.

Section 2: Synthesis and Chemical Reactivity

The synthesis of the 7-aminoisoquinolin-1(2H)-one core is achievable through several established organic chemistry pathways. The choice of a specific route is often dictated by the availability of starting materials, desired scale, and the need for specific substitution patterns in derivative synthesis.

Synthetic Strategies

Common synthetic approaches include:

-

Cyclization Reactions: A prevalent method involves the cyclization of pre-functionalized precursors, such as ortho-aminoaryl ketones or related derivatives. This intramolecular reaction forms the heterocyclic ring system.[6]

-

Condensation Reactions: Base-promoted condensation of reagents like homophthalic anhydride with appropriate amine sources can efficiently yield the isoquinolinone scaffold.[6][9]

-

Multi-step Synthesis: For complex analogs, a multi-step pathway is often employed. This provides the flexibility to introduce various functional groups through protection-deprotection strategies and functional group interconversions.[6]

The diagram below illustrates a generalized workflow for synthesizing isoquinolinone derivatives, highlighting the key stages from precursor selection to final product formation.

Caption: Generalized synthetic workflow for isoquinolinones.

Chemical Reactivity

The molecule's reactivity is dominated by its two primary functional groups:

-

Aromatic Amino Group: The amine at the C7 position is a nucleophile and a directing group for electrophilic aromatic substitution. It can readily undergo reactions such as acylation, alkylation, and diazotization, making it a critical handle for synthesizing a library of derivatives.[6]

-

Lactam (Amide) Moiety: The N-H proton of the lactam is weakly acidic and can be deprotonated by a strong base, allowing for N-alkylation or N-arylation. The carbonyl group can participate in condensation reactions under certain conditions.[6] This dual reactivity is a key asset in medicinal chemistry for structure-activity relationship (SAR) studies.

Section 3: Applications in Drug Discovery & Development

7-aminoisoquinolin-1(2H)-one is not typically an active pharmaceutical ingredient (API) itself but serves as a "privileged scaffold." This term refers to molecular frameworks that are capable of binding to multiple, distinct biological targets, thereby serving as a versatile starting point for designing novel therapeutics.

Role as a Pharmacophore in Oncology

The isoquinolinone scaffold has gained significant traction in oncology research.[3][4] Derivatives have been investigated as potent inhibitors of various enzymes and signaling pathways that are dysregulated in cancer.

-

Inhibition of Cell Cycle Regulators: Derivatives of the closely related 3-aminoisoquinolin-1(2H)-one have demonstrated potent inhibitory activity against cancer cell lines.[4][10] Some analogs have shown promise as inhibitors of key cell cycle phosphatases like Cdc25B, which, when overexpressed, can lead to uncontrolled cell proliferation.[6] Inhibition of Cdc25B can induce cell cycle arrest, providing a therapeutic window to target cancer cells.

-

Scaffold for PARP Inhibitors: A critical application area for isoquinolinone-like structures is in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors.[11][12] PARP-1 is a key enzyme in the base excision repair (BER) pathway, which repairs single-strand DNA breaks.[13][14] In cancers with mutations in BRCA1 or BRCA2 genes, the homologous recombination (HR) pathway for repairing double-strand breaks is deficient. Inhibiting PARP-1 in these cancer cells leads to an accumulation of DNA damage that cannot be repaired, resulting in cell death through a concept known as "synthetic lethality."[14] The lactam portion of the isoquinolinone core mimics the nicotinamide moiety of NAD+, the natural substrate for PARP-1, allowing it to competitively bind to the enzyme's active site.

The diagram below illustrates the principle of synthetic lethality with PARP inhibitors in BRCA-deficient cancer cells.

Caption: Mechanism of synthetic lethality via PARP inhibition.

Section 4: Experimental Protocols

To translate the potential of 7-aminoisoquinolin-1(2H)-one derivatives into tangible data, robust and reproducible experimental protocols are essential. Below is a detailed, self-validating protocol for assessing the antiproliferative activity of a test compound using a standard cancer cell line.

Protocol: In Vitro Antiproliferative Assay (MTT Assay)

This protocol determines the concentration at which a compound inhibits cancer cell growth by 50% (IC₅₀). The assay relies on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by metabolically active cells to form purple formazan crystals.

Materials:

-

Test Compound (derivative of 7-aminoisoquinolin-1(2H)-one) dissolved in DMSO.

-

Human cancer cell line (e.g., MCF-7 for breast cancer).

-

Complete growth medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin).

-

Phosphate-Buffered Saline (PBS).

-

Trypsin-EDTA.

-

MTT solution (5 mg/mL in PBS).

-

DMSO (cell culture grade).

-

Sterile 96-well microtiter plates.

-

Multichannel pipette, incubator (37°C, 5% CO₂), microplate reader (570 nm).

Step-by-Step Methodology:

-

Cell Seeding:

-

Culture cells to ~80% confluency.

-

Wash with PBS, then detach using Trypsin-EDTA.

-

Neutralize trypsin with complete medium and centrifuge to pellet cells.

-

Resuspend cells in fresh medium and perform a cell count (e.g., using a hemocytometer).

-

Dilute the cell suspension to a final concentration of 5 x 10⁴ cells/mL.

-

Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate.

-

Self-Validation: Leave wells on the plate periphery empty and fill with sterile PBS to reduce edge effects. Include "cells only" (negative control) and "medium only" (blank) wells.

-

Incubate the plate for 24 hours to allow cells to attach.

-

-

Compound Treatment:

-

Prepare a serial dilution of the test compound in complete medium. A typical starting range is 100 µM to 0.1 µM. Also prepare a vehicle control (medium with the highest concentration of DMSO used).

-

Carefully remove the medium from the wells.

-

Add 100 µL of the corresponding compound dilution (or control medium) to each well in triplicate.

-

Incubate for 48-72 hours.

-

Causality Check: The incubation time is critical; 48-72 hours is typically sufficient for antiproliferative effects to manifest without causing cell death due to nutrient depletion.

-

-

MTT Addition and Incubation:

-

After incubation, remove the compound-containing medium.

-

Add 100 µL of fresh medium and 10 µL of MTT solution to each well.

-

Incubate for 3-4 hours. Active cells will convert MTT to formazan.

-

Visual Check: Purple formazan crystals should be visible in the negative control wells under a microscope.

-

-

Formazan Solubilization and Data Acquisition:

-

Carefully remove the MTT-containing medium without disturbing the crystals.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10 minutes to ensure complete dissolution.

-

Read the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the average absorbance of the blank wells from all other readings.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).

-

Plot a dose-response curve (Viability % vs. log[Concentration]) and determine the IC₅₀ value using non-linear regression analysis.

-

Caption: Experimental workflow for the MTT antiproliferative assay.

Conclusion and Future Directions

7-aminoisoquinolin-1(2H)-one is a molecule of significant strategic value for drug discovery. Its robust chemical nature, coupled with the reactivity of its functional groups, makes it an ideal starting scaffold for building diverse chemical libraries. Its demonstrated relevance in the development of inhibitors for critical oncology targets like cell cycle regulators and PARP enzymes underscores its potential.[4][6][11] Future research should focus on exploring novel derivatives through combinatorial chemistry and high-throughput screening. Furthermore, investigating its application beyond oncology, for instance in neurodegenerative or infectious diseases, could unveil new therapeutic opportunities for this versatile and privileged scaffold.

References

- (No valid reference for this general introductory st

-

ChemWhat. 1(2H)-Isoquinolinone,7-amino-(9CI) CAS#: 174302-46-6. Available from: [Link]

- (No valid reference for this general introductory st

- (No valid reference for this general introductory st

- (No valid reference for this general introductory st

- (No valid reference for this general introductory st

- (No valid reference for this general introductory st

-

French-Ukrainian Journal of Chemistry. Biological Evaluation of 3-Aminoisoquinolin-1(2H)-one Derivatives as Potential Anticancer agents. Available from: [Link]

-

French-Ukrainian Journal of Chemistry. Biological Evaluation of 3-Aminoisoquinolin-1(2H)-one Derivatives as Potential Anticancer Agents. Available from: [Link]

-

ResearchGate. Novel PARP-1 inhibitors based on a 2-propanoyl-3H-quinazolin-4-one scaffold. Available from: [Link]

-

PubMed. Design and synthesis of novel PARP-1 inhibitors based on pyridopyridazinone scaffold. Available from: [Link]

-

PubMed. Novel PARP-1 inhibitors based on a 2-propanoyl-3H-quinazolin-4-one scaffold. Available from: [Link]

-

PubMed Central. Biologically Active Isoquinoline Alkaloids covering 2014-2018. Available from: [Link]

-

PubMed Central. New Quinoxaline-Based Derivatives as PARP-1 Inhibitors: Design, Synthesis, Antiproliferative, and Computational Studies. Available from: [Link]

-

MDPI. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold. Available from: [Link]

- (Duplic

- (No valid reference for this general introductory st

- (No valid reference for this general introductory st

-

Wikipedia. Isoquinoline. Available from: [Link]

-

ResearchGate. (PDF) Synthesis of 1(2H)-Isoquinolones. (Review). Available from: [Link]

- (No valid reference for this general introductory st

-

ResearchGate. Isoquinoline‐1(2H)‐one core containing drugs. Available from: [Link]

Sources

- 1. Biologically Active Isoquinoline Alkaloids covering 2014-2018 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Isoquinoline - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. fujc.pp.ua [fujc.pp.ua]

- 5. benchchem.com [benchchem.com]

- 6. Buy 7-aminoisoquinolin-1(2H)-one | 174302-46-6 [smolecule.com]

- 7. chemwhat.com [chemwhat.com]

- 8. 7-Aminoisoquinolin-1(2H)-one | 174302-46-6 [sigmaaldrich.cn]

- 9. researchgate.net [researchgate.net]

- 10. Biological Evaluation of 3-Aminoisoquinolin-1(2H)-one Derivatives as Potential Anticancer Agents | French-Ukrainian Journal of Chemistry [fujc.pp.ua]

- 11. researchgate.net [researchgate.net]

- 12. Design and synthesis of novel PARP-1 inhibitors based on pyridopyridazinone scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. New Quinoxaline-Based Derivatives as PARP-1 Inhibitors: Design, Synthesis, Antiproliferative, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

An In-depth Technical Guide to 7-aminoisoquinolin-1(2H)-one: From Discovery to Therapeutic Potential

Abstract

This technical guide provides a comprehensive overview of 7-aminoisoquinolin-1(2H)-one, a heterocyclic organic compound that has garnered significant interest in medicinal chemistry. The guide delves into the historical context of its development, its detailed chemical synthesis, and its pivotal role as a molecular scaffold, particularly in the design of Poly(ADP-ribose) polymerase (PARP) inhibitors. This document is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical knowledge and practical, field-proven insights. We will explore the causality behind experimental choices, provide self-validating protocols, and ground all claims in authoritative scientific literature.

Introduction

7-aminoisoquinolin-1(2H)-one (CAS No. 174302-46-6) is a key heterocyclic compound featuring an isoquinoline core structure with an amino group at the 7-position and a ketone group at the 1-position.[1] Its unique structural attributes make it a valuable intermediate in the synthesis of more complex molecules with a wide range of potential pharmacological activities.[1] This guide will illuminate the journey of this molecule from its chemical synthesis to its application in the development of targeted therapeutics, with a special focus on its contribution to the field of oncology through the development of PARP inhibitors.

Discovery and History: The Emergence of the Isoquinolinone Scaffold

While the specific, seminal publication detailing the first synthesis of 7-aminoisoquinolin-1(2H)-one is not readily apparent in a historical survey of the literature, its emergence can be understood within the broader context of the exploration of isoquinoline and isoquinolinone derivatives in medicinal chemistry. The isoquinoline scaffold itself is a well-established pharmacophore found in numerous natural products and synthetic drugs.[2]

The development of synthetic methodologies for isoquinolines, such as the Bischler–Napieralski and Pictet–Gams reactions, laid the groundwork for the creation of a vast array of derivatives.[3][4] The subsequent focus on isoquinolin-1(2H)-ones as a distinct class of compounds was driven by their interesting biological properties. Early studies on substituted isoquinolin-1-ones revealed their potential as anticancer agents.[5]

The true significance of the 7-aminoisoquinolin-1(2H)-one scaffold, however, became more apparent with the rise of PARP inhibitors. The isoquinolinone core was identified as a privileged structure for interacting with the nicotinamide binding pocket of PARP enzymes. This realization spurred the synthesis and evaluation of a multitude of isoquinolinone derivatives, including those with amino substitutions at various positions to modulate potency, selectivity, and pharmacokinetic properties.[6][7] The 7-amino substitution, in particular, offers a key point for further chemical modification, allowing for the exploration of a wide chemical space in the quest for potent and selective PARP inhibitors.

Chemical Profile and Synthesis

Chemical Properties

| Property | Value |

| IUPAC Name | 7-amino-2H-isoquinolin-1-one[1] |

| CAS Number | 174302-46-6[1] |

| Molecular Formula | C₉H₈N₂O[1] |

| Molecular Weight | 160.17 g/mol [1] |

Synthetic Methodologies

The synthesis of 7-aminoisoquinolin-1(2H)-one can be achieved through several strategic approaches. A common and effective method involves the nitration of a suitable isoquinolinone precursor, followed by reduction of the nitro group.

A representative synthetic pathway is the nitration of isoquinolin-1(2H)-one to yield 7-nitroisoquinolin-1(2H)-one, which is then reduced to the desired 7-aminoisoquinolin-1(2H)-one.

Other synthetic strategies include cyclization and condensation reactions from appropriately substituted precursors.[1] For instance, derivatives of 3,4-dihydroisoquinolin-1(2H)-one can be synthesized via the Castagnoli–Cushman reaction between homophthalic anhydride and imines.[8]

Role as a Pharmacophore in Drug Discovery

The 7-aminoisoquinolin-1(2H)-one scaffold serves as a crucial building block in the design of bioactive molecules. Its utility is particularly pronounced in the development of enzyme inhibitors.

PARP Inhibitors

The isoquinolinone core is a well-established scaffold for the development of PARP inhibitors.[6][7] These inhibitors function by competing with the natural substrate, nicotinamide adenine dinucleotide (NAD+), for the catalytic domain of PARP enzymes. The 7-amino group provides a versatile handle for the introduction of various side chains that can extend into other regions of the enzyme's active site, thereby enhancing binding affinity and selectivity. The structure-activity relationship (SAR) studies of isoquinolinone-based PARP inhibitors have demonstrated that modifications at this position can significantly impact their biological activity.[6]

Cdc25B Inhibitors

Derivatives of 7-aminoisoquinolin-1(2H)-one have also been investigated as inhibitors of cell division cycle 25B (Cdc25B), a dual-specificity phosphatase that plays a crucial role in cell cycle regulation.[1] Overexpression of Cdc25B is implicated in various cancers, making it an attractive therapeutic target. The isoquinolinone core can be modified to create compounds that bind to the active site of Cdc25B, leading to cell cycle arrest and apoptosis in cancer cells.

Experimental Protocols

General Synthesis of 7-amino-3,4-dihydroisoquinolin-1(2H)-one

This protocol describes a general method for the synthesis of the saturated analogue, 7-amino-3,4-dihydroisoquinolin-1(2H)-one, which can be adapted for the synthesis of 7-aminoisoquinolin-1(2H)-one.

Materials:

-

7-nitro-3,4-dihydroisoquinolin-1(2H)-one

-

Palladium on carbon (Pd/C, 10%)

-

Methanol

-

Hydrogen gas

-

Diatomaceous earth

Procedure:

-

A solution of 7-nitro-3,4-dihydroisoquinolin-1(2H)-one in methanol is prepared in a suitable reaction vessel.

-

A catalytic amount of 10% Pd/C is added to the solution.

-

The reaction mixture is stirred under a hydrogen atmosphere (e.g., 60 psi) for a specified time (e.g., 1 hour), or until the reaction is complete as monitored by a suitable technique (e.g., TLC or LC-MS).

-

Upon completion, the reaction mixture is filtered through a pad of diatomaceous earth to remove the catalyst.

-

The filtrate is concentrated under reduced pressure to yield the crude 7-amino-3,4-dihydroisoquinolin-1(2H)-one.

-

The crude product can be further purified by recrystallization or column chromatography.

PARP1 Colorimetric Assay

This protocol outlines a general method for assessing the inhibitory activity of compounds against PARP1.[9]

Materials:

-

Histone-coated 96-well plate

-

Recombinant PARP1 enzyme

-

Activated DNA

-

Biotinylated NAD+

-

Assay buffer (e.g., 10x PARP assay buffer)

-

Test compound (e.g., a derivative of 7-aminoisoquinolin-1(2H)-one)

-

Streptavidin-HRP

-

Colorimetric HRP substrate

-

Stop solution (e.g., 2 M sulfuric acid)

-

Plate reader

Procedure:

-

Plate Preparation: Histone-coated wells are washed with PBST (PBS with 0.05% Tween 20) and then blocked with a suitable blocking buffer for at least 90 minutes at room temperature.[9]

-

Inhibitor Preparation: Prepare serial dilutions of the test compound in assay buffer.

-

Reaction Setup:

-

Add the test inhibitor dilutions to the designated wells.

-

Prepare a master mix containing PARP1 enzyme, activated DNA, and biotinylated NAD+ in assay buffer.

-

Add the master mix to all wells to initiate the reaction.

-

Include positive (no inhibitor) and blank (no enzyme) controls.

-

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Detection:

-

Measurement: Stop the reaction with the stop solution and measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a plate reader.

-

Data Analysis: Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.

Cdc25B Phosphatase Activity Assay

This protocol provides a general framework for evaluating the inhibitory effect of compounds on Cdc25B activity.[10]

Materials:

-

Recombinant Cdc25B enzyme

-

Phosphorylated substrate (e.g., pCDK2/Cyclin A)

-

Assay buffer (e.g., 50 mM Tris pH 8.0, 50 mM NaCl, 1 mM TCEP)

-

Test compound

-

SDS-PAGE loading buffer

-

SDS-PAGE gels

-

Nitrocellulose membrane

-

Antibodies specific for the phosphorylated and total substrate

-

Western blotting equipment and reagents

Procedure:

-

Enzyme-Inhibitor Incubation: Incubate the recombinant Cdc25B enzyme with various concentrations of the test compound in the assay buffer for a specified time (e.g., 1 hour).[10]

-

Phosphatase Reaction: Initiate the reaction by adding the phosphorylated substrate to the enzyme-inhibitor mixture.

-

Incubation: Incubate the reaction at room temperature for a defined period (e.g., 50 minutes).[10]

-

Quenching: Stop the reaction by adding SDS-PAGE loading buffer.

-

Western Blotting:

-

Separate the reaction products by SDS-PAGE.

-

Transfer the proteins to a nitrocellulose membrane.

-

Probe the membrane with primary antibodies specific for the phosphorylated form of the substrate and the total substrate.

-

Incubate with the appropriate secondary antibodies.

-

-

Detection and Analysis: Visualize the protein bands using a suitable detection method (e.g., chemiluminescence) and quantify the band intensities. The reduction in the phosphorylated substrate signal indicates Cdc25B activity. Calculate the percent inhibition and determine the IC50 value.[1]

Summary of Biological Activity

Derivatives of 7-aminoisoquinolin-1(2H)-one have shown promising inhibitory activity against various enzymes. The following table summarizes representative data for isoquinolinone-based inhibitors.

| Compound Class | Target | IC50 (nM) | Reference |

| Isoquinolinone Derivatives | PARP1 | Varies (nanomolar to micromolar range) | [7] |

| Naphthyridinone Derivatives | PARP1 | Potent (e.g., 34 with high potency) | [6] |

| 3-(1,3-thiazol-2-ylamino)isoquinolin-1(2H)-one | Anticancer (average GI50) | ~6.6 µM (calculated from lg GI50 = -5.18) | [11] |

| 4-Hydroxyquinazoline derivatives | PARP1 | 63.81 ± 2.12 |

Conclusion

7-aminoisoquinolin-1(2H)-one is a molecule of significant interest in the field of medicinal chemistry. While its own discovery story is intertwined with the broader history of isoquinolinone synthesis, its importance as a versatile scaffold for the development of potent and selective enzyme inhibitors is undeniable. This technical guide has provided an in-depth look at its chemical properties, synthesis, and its role as a pharmacophore, particularly in the context of PARP and Cdc25B inhibitors. The detailed experimental protocols offer a practical resource for researchers working in this area. The continued exploration of derivatives of 7-aminoisoquinolin-1(2H)-one holds great promise for the discovery of novel therapeutics for the treatment of cancer and other diseases.

References

Sources

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Isoquinoline synthesis [quimicaorganica.org]

- 4. jinjingchemical.com [jinjingchemical.com]

- 5. Development of a Novel Nonradioisotopic Assay and Cdc25B Overexpression Cell Lines for Use in Screening for Cdc25B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. resources.rndsystems.com [resources.rndsystems.com]

- 7. Dual-Specificity Phosphatase CDC25B Was Inhibited by Natural Product HB-21 Through Covalently Binding to the Active Site - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans - PMC [pmc.ncbi.nlm.nih.gov]

- 9. bpsbioscience.com [bpsbioscience.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

The 7-Aminoisoquinolin-1(2H)-one Scaffold: A Privileged Core in Modern Medicinal Chemistry

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Within the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as foundations for successful therapeutic agents. These "privileged scaffolds" offer a unique combination of structural rigidity, synthetic tractability, and the ability to present functional groups in a precise three-dimensional arrangement to interact with biological targets. The isoquinolin-1(2H)-one core is a prominent member of this class, found in numerous natural products and synthetic bioactive molecules.[1][2] This guide focuses specifically on a key substituted variant, the 7-aminoisoquinolin-1(2H)-one moiety, a cornerstone of several groundbreaking targeted therapies. Its true significance in modern drug discovery was cemented by its role as a pharmacophore that mimics the nicotinamide portion of nicotinamide adenine dinucleotide (NAD+), enabling potent inhibition of enzymes like Poly (ADP-ribose) polymerase (PARP). This guide serves as a comprehensive technical resource, synthesizing field-proven insights on the synthesis, mechanism of action, structure-activity relationships (SAR), and preclinical evaluation of 7-aminoisoquinolin-1(2H)-one derivatives.

The 7-Aminoisoquinolin-1(2H)-one Core: Physicochemical Properties and Synthetic Strategies

Core Structure and Synthetic Methodologies

The 7-aminoisoquinolin-1(2H)-one structure is a bicyclic aromatic heterocycle featuring a pyridone ring fused to a benzene ring, with a critical amino group at the C7 position.[3] This amino group is a key interaction point in many of its biological applications and a versatile handle for synthetic modification.

The synthesis of this scaffold can be achieved through various routes, including condensation and cyclization reactions.[3] More advanced and regioselective methods, such as Palladium-catalyzed cross-coupling, have been instrumental in developing diverse libraries of derivatives for SAR studies.[4] A general approach often involves the construction of a substituted homophthalic anhydride or a related 2-(cyanomethyl)benzoic acid precursor, which then undergoes cyclization with an appropriate amine source.[3][5]

Caption: Generalized workflow for the synthesis of isoquinolin-1(2H)-one derivatives.

Representative Synthetic Protocol: Synthesis of 3-aminoisoquinolin-1(2H)-ones

A convenient method for synthesizing 3-aminoisoquinolin-1(2H)-ones starts from 2-(cyanomethyl)benzoic acid, allowing for variation at the 3-amino group.[5]

Step 1: Preparation of the Starting Material

-

2-(cyanomethyl)benzoic acid is prepared according to established literature procedures.

Step 2: Cyclization and Amine Introduction

-

A solution of 2-(cyanomethyl)benzoic acid in a suitable high-boiling solvent (e.g., diphenyl ether) is heated with the desired primary amine (aryl or hetarylamine).

-

The reaction mixture is refluxed for a specified period, allowing for the cyclization and formation of the 3-aminoisoquinolin-1(2H)-one product.

-

The causality here is that the thermal conditions drive the intramolecular cyclization and condensation with the amine, forming the stable heterocyclic core.

Step 3: Work-up and Purification

-

After cooling, the reaction mixture is diluted with a non-polar solvent (e.g., hexane) to precipitate the crude product.

-

The solid is collected by filtration, washed, and then purified, typically by recrystallization from a suitable solvent like ethanol or by column chromatography, to yield the pure 3-aminoisoquinolin-1(2H)-one derivative.

This self-validating protocol relies on the thermodynamic stability of the final aromatic product to drive the reaction to completion, with purification confirming the identity and purity of the compound via standard analytical techniques (NMR, MS).[6]

Key Biological Targets and Mechanisms of Action

The 7-aminoisoquinolin-1(2H)-one scaffold has been successfully employed to target several key proteins implicated in human diseases, most notably in oncology.

Inhibition of Poly (ADP-ribose) Polymerase (PARP): A Cornerstone Application

The most significant application of the isoquinolin-1(2H)-one core is in the development of PARP inhibitors.

Mechanism of Action and Synthetic Lethality Poly (ADP-ribose) polymerase 1 (PARP1) is a critical enzyme in the base excision repair (BER) pathway, which resolves DNA single-strand breaks (SSBs).[7] PARP1 detects these breaks and synthesizes poly(ADP-ribose) chains that recruit other DNA repair proteins.[7] When PARP is inhibited, SSBs are not repaired and can degenerate into more lethal double-strand breaks (DSBs) during DNA replication.

In healthy cells, these DSBs are efficiently repaired by the homologous recombination (HR) pathway, which relies on proteins like BRCA1 and BRCA2.[8] However, in cancers with mutations in BRCA1 or BRCA2 genes, the HR pathway is deficient. The simultaneous inhibition of the BER pathway (via PARP inhibitors) and the inherent deficiency in the HR pathway creates a state of synthetic lethality , where the combination of two non-lethal defects leads to catastrophic DNA damage and selective cancer cell death.[9] Furthermore, some PARP inhibitors are known to "trap" the PARP enzyme on the DNA, which is itself a cytotoxic lesion that contributes to the formation of DSBs.[9][10]

Caption: The principle of synthetic lethality with PARP inhibitors in HR-deficient cells.

Quantitative Data on Isoquinolinone-Based PARP Inhibitors

| Compound (Brand Name) | Core Scaffold | PARP1 IC₅₀ (nM) | PARP Trapping (Relative to Olaparib) | FDA Approval Status |

| Talazoparib (Talzenna) | 7-fluoro-isoquinolinone derivative | ~0.57 | ~100x | Approved for BRCA-mutated breast cancer[8] |

| Niraparib (Zejula) | Isoquinolinone derivative | ~3.8 | ~1x | Approved for ovarian and other cancers |

| Rucaparib (Rubraca) | Indole derivative (for comparison) | ~1.2 | ~1x | Approved for ovarian and prostate cancer |

| Olaparib (Lynparza) | Phthalazinone derivative (for comparison) | ~1.9 | 1x (baseline) | Approved for multiple BRCA-mutated cancers[8] |

| Note: Data are compiled from various sources and intended for comparative purposes. Exact values may vary based on assay conditions.[10] |

Modulation of Cell Cycle Progression: Cdc25B Phosphatase Inhibition

The cell division cycle 25B (Cdc25B) dual-specificity phosphatase is a crucial regulator of the cell cycle, particularly the G2/M transition, by dephosphorylating and activating cyclin-dependent kinase (Cdk) complexes.[4] Overexpression of Cdc25B has been linked to numerous human cancers, making it an attractive therapeutic target.[4] Derivatives of 3-aminoisoquinolin-1(2H)-one have been identified as competitive inhibitors of Cdc25B.[4]

One lead compound, 6-(3-aminophenyl)-3-(phenylamino)isoquinolin-1(2H)-one, was found to be a reversible, competitive Cdc25B inhibitor with a Kᵢ of 1.9 µM.[4] This compound effectively inhibited the growth of human cancer cells and was shown to block the mitotic checkpoint bypass mediated by Cdc25B.[4]

Structure-Activity Relationship (SAR) and Lead Optimization

Systematic modification of the 7-aminoisoquinolin-1(2H)-one scaffold has yielded critical insights into the structural requirements for potent biological activity.

-

C7-Position: The amino group at the 7-position is often crucial for activity, particularly for PARP inhibitors, where it forms key hydrogen bonds in the nicotinamide-binding pocket of the enzyme. Modifications here can significantly impact potency.

-

C4-Position: In the context of antiplasmodial 4-aminoquinolines, substitutions at this position with dialkylaminoalkyl side chains are optimal for activity.[11] While a different scaffold, it highlights the importance of this vector for exploring interactions.

-

Aromatic Ring: Substituents on the fused benzene ring can modulate physicochemical properties like solubility and lipophilicity, as well as target engagement. For example, in antimalarial quinolines, electron-withdrawing groups at the 7-position (like chloro) were found to be optimal, influencing the pKa and cellular accumulation of the compounds.[12][13] For some anticancer derivatives, the presence of thiazolyl or pyrazolyl substituents at the 3-amino group enhanced activity.[5][14]

Caption: Key positions on the isoquinolinone core for SAR exploration.

Preclinical Development Considerations

In Vitro Biological Evaluation Protocol: NCI-60 Human Tumor Cell Line Screen

A standard and authoritative method to assess the anticancer potential of new derivatives is the NCI-60 screen, which evaluates cytotoxicity across a panel of 60 different human cancer cell lines.[5][14]

Step 1: Compound Preparation and Plating

-

The test compound (e.g., a novel 3-(1,3-thiazol-2-ylamino)isoquinolin-1(2H)-one derivative) is solubilized in DMSO to create a stock solution.[5]

-

The 60 cell lines, representing leukemia, melanoma, and cancers of the lung, colon, brain, ovary, breast, prostate, and kidney, are plated in 96-well microtiter plates and incubated.

Step 2: Compound Addition and Incubation

-

The test compound is added to the plates at a single high concentration (e.g., 10⁻⁵ M) or across a 5-log concentration range.[5]

-

The plates are incubated for 48 hours. The causality for this duration is to allow sufficient time for the compound to exert its biological effects, whether cytostatic or cytotoxic.

Step 3: Endpoint Measurement and Data Analysis

-

After incubation, the assay is terminated, and cell viability is determined using a sulforhodamine B (SRB) protein stain assay, which binds to basic amino acids in cellular proteins.

-

The optical density is read, and the data are used to calculate the percentage growth inhibition (GI). Key metrics like GI₅₀ (concentration for 50% growth inhibition), TGI (total growth inhibition), and LC₅₀ (lethal concentration for 50% of cells) are determined.[14]

-

This protocol is self-validating through the use of positive and negative controls and the large, diverse panel of cell lines, which helps identify patterns of activity and potential mechanisms of action.

Pharmacokinetics and Drug Metabolism (PK/DM)

Early assessment of ADME (Absorption, Distribution, Metabolism, and Excretion) properties is critical. For isoquinolin-1(2H)-one derivatives developed as 5-HT₂C receptor modulators, preclinical PK studies have been conducted.[15][16] One hit compound showed moderate stability in rat liver microsomes (42% remaining after 1 hour) and good stability in mouse brain homogenate (~85% remaining after 2 hours).[15][16] It also demonstrated acceptable PK properties, rapidly reaching the brain and maintaining a brain/plasma concentration ratio of approximately 1:1, a crucial feature for CNS-active agents.[15][16] In contrast, some related compounds can exhibit low oral bioavailability, necessitating careful formulation or structural modification to improve absorption.[17]

Conclusion and Future Directions

The 7-aminoisoquinolin-1(2H)-one scaffold has unequivocally proven its value in medicinal chemistry, transitioning from a promising heterocyclic core to the bedrock of clinically approved, life-saving cancer therapies. Its success as a PARP inhibitor has validated the power of structure-based design and the therapeutic strategy of synthetic lethality.

Future research is poised to expand the utility of this privileged core. Opportunities include:

-

Exploring New Targets: Leveraging the scaffold to design inhibitors for other NAD+-dependent enzymes or exploring entirely new target classes beyond oncology, such as neurodegenerative and inflammatory diseases.[18]

-

Overcoming Resistance: Developing next-generation inhibitors that are active against tumors that have developed resistance to current PARP inhibitors.

-

Novel Modalities: Utilizing the core as a warhead or binding motif in novel therapeutic modalities like Proteolysis Targeting Chimeras (PROTACs) to induce targeted protein degradation rather than just inhibition.

The continued exploration of the 7-aminoisoquinolin-1(2H)-one chemical space promises to yield the next generation of targeted therapies, reinforcing its status as a truly privileged scaffold in the art and science of drug discovery.

References

-

Kumar, J. S., et al. (2022). Sonochemical synthesis and biological evaluation of isoquinolin-1(2H)-one/isoindolin-1-one derivatives: Discovery of a positive ago-allosteric modulator (PAAM) of 5HT2CR. Bioorganic Chemistry, 129, 106202. Available from: [Link]

-

Rosenker, K. M. G., et al. (2015). Synthesis and biological evaluation of 3-aminoisoquinolin-1(2H)-one based inhibitors of the dual-specificity phosphatase Cdc25B. Bioorganic & Medicinal Chemistry, 23(12), 2810-2818. Available from: [Link]

-

De, D., et al. (1998). Structure-activity relationships for antiplasmodial activity among 7-substituted 4-aminoquinolines. Journal of Medicinal Chemistry, 41(25), 4918-4926. Available from: [Link]

-

Chiang, Y.-H., et al. (2025). In Vitro and In Vivo Pharmacokinetic Characterization of 7-Hydroxymitragynine, an Active Metabolite of Mitragynine, in Sprague-Dawley Rats. European Journal of Drug Metabolism and Pharmacokinetics. Available from: [Link]

-

ResearchGate. Sonochemical synthesis and biological evaluation of isoquinolin-1(2H)-one/isoindolin-1-one derivatives: Discovery of a positive ago-allosteric modulator (PAAM) of 5HT2CR. Available from: [Link]

-

Potikha, L., et al. (2021). Biological Evaluation of 3-Aminoisoquinolin-1(2H)-one Derivatives as Potential Anticancer agents. French-Ukrainian Journal of Chemistry, 9(2), 108-117. Available from: [Link]

-

French-Ukrainian Journal of Chemistry. Biological Evaluation of 3-Aminoisoquinolin-1(2H)-one Derivatives as Potential Anticancer Agents. Available from: [Link]

-

National Institutes of Health. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. Available from: [Link]

-

National Institutes of Health. PARP inhibitors: its role in treatment of cancer. Available from: [Link]

-

ResearchGate. Synthesis of isoquinolin‐1(2H)‐ones by Li et al. Available from: [Link]

-

Frontiers. Targeting the BRCA1/2 deficient cancer with PARP inhibitors: Clinical outcomes and mechanistic insights. Available from: [Link]

-

ResearchGate. Isoquinoline‐1(2H)‐one core containing drugs. Available from: [Link]

-

Wiley Online Library. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). Available from: [Link]

-

National Institutes of Health. The indenoisoquinoline TOP1 inhibitors selectively target homologous recombination deficient- and Schlafen 11-positive cancer cells and synergize with olaparib. Available from: [Link]

-

ResearchGate. Structure−Activity Relationships in 4-Aminoquinoline Antiplasmodials. The Role of the Group at the 7-Position. Available from: [Link]

-

Semantic Scholar. Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. Available from: [Link]

-

MDPI. Physiologically Based Pharmacokinetic Modeling using Various Pharmacokinetic Models to Predict the Pharmacokinetics of the Anti-Cancer Drug Dacarbazine in Rats. Available from: [Link]

-

MDPI. Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. Available from: [Link]

-

National Center for Complementary and Integrative Health. Pharmacokinetic (PK) Characteristics of MG and 7-HMG. Available from: [Link]

-

ResearchGate. (PDF) Isoquinoline-based amino acid derivatives. Available from: [Link]

-

ResearchGate. (PDF) Synthesis of 1(2H)-Isoquinolones. (Review). Available from: [Link]

-

ResearchGate. An in silico study of new 1-aminoquinoline-2(1H)-one derivatives as tyrosine kinase inhibitors. Available from: [Link]

-

PubMed. Synthesis, biological evaluation, Structure - Activity relationship studies of quinoline-imidazole derivatives as potent antimalarial agents. Available from: [Link]

-

Pharmacy 180. 4-Substituted Quinolines: Structure Activity Relationship. Available from: [Link]

-

Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Isoquinoline. Available from: [Link]

-

PubMed. Similar Structure-Activity Relationships of Quinoline Derivatives for Antiprion and Antimalarial Effects. Available from: [Link]

-

JCTD. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. Available from: [Link]

-

PNAS. Inhibitors of PARP: Number crunching and structure gazing. Available from: [Link]

-

PubMed. Multiple-Dose Pharmacokinetics and Safety of Mitragynine, the Major Alkaloid of Kratom, in Rats. Available from: [Link]

-

MDPI. Targeting Homologous Recombination Deficiency in Ovarian Cancer with PARP Inhibitors: Synthetic Lethal Strategies That Impact Overall Survival. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Buy 7-aminoisoquinolin-1(2H)-one | 174302-46-6 [smolecule.com]

- 4. Synthesis and biological evaluation of 3-aminoisoquinolin-1(2H)-one based inhibitors of the dual-specificity phosphatase Cdc25B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. fujc.pp.ua [fujc.pp.ua]

- 6. mdpi.com [mdpi.com]

- 7. PARP inhibitors: its role in treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Targeting the BRCA1/2 deficient cancer with PARP inhibitors: Clinical outcomes and mechanistic insights [frontiersin.org]

- 9. mdpi.com [mdpi.com]

- 10. Inhibitors of PARP: Number crunching and structure gazing - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pharmacy180.com [pharmacy180.com]

- 12. Structure-activity relationships for antiplasmodial activity among 7-substituted 4-aminoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Biological Evaluation of 3-Aminoisoquinolin-1(2H)-one Derivatives as Potential Anticancer Agents | French-Ukrainian Journal of Chemistry [fujc.pp.ua]

- 15. Sonochemical synthesis and biological evaluation of isoquinolin-1(2H)-one/isoindolin-1-one derivatives: Discovery of a positive ago-allosteric modulator (PAAM) of 5HT2CR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. In Vitro and In Vivo Pharmacokinetic Characterization of 7-Hydroxymitragynine, an Active Metabolite of Mitragynine, in Sprague-Dawley Rats | springermedicine.com [springermedicine.com]

- 18. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Mechanism of Action of 7-Aminoisoquinolin-1(2H)-one

Introduction: The Therapeutic Potential of 7-Aminoisoquinolin-1(2H)-one

7-Aminoisoquinolin-1(2H)-one is a heterocyclic organic compound that has garnered significant interest in medicinal chemistry due to its potential as a therapeutic agent, particularly in oncology.[1] Its core structure serves as a scaffold for the development of potent enzyme inhibitors. This guide provides a comprehensive overview of the primary mechanism of action of 7-aminoisoquinolin-1(2H)-one and its derivatives, focusing on its role as a Poly(ADP-ribose) polymerase (PARP) inhibitor. We will delve into the molecular interactions, downstream cellular consequences, and the experimental methodologies used to elucidate and validate its activity.

Primary Mechanism of Action: Inhibition of Poly(ADP-ribose) Polymerase (PARP)

The principal mechanism through which 7-aminoisoquinolin-1(2H)-one and its analogs exert their therapeutic effects is through the inhibition of the PARP family of enzymes, most notably PARP-1 and PARP-2.[2] These enzymes are crucial for cellular homeostasis, playing a pivotal role in DNA repair, genomic stability, and programmed cell death.[3]

The Role of PARP in DNA Repair

PARP-1 acts as a molecular sensor for DNA single-strand breaks (SSBs).[4] Upon detecting DNA damage, PARP-1 binds to the broken DNA and catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) on itself and other acceptor proteins, a process known as PARylation.[3][5] This PARylation event serves as a scaffold to recruit other DNA repair proteins to the site of damage, facilitating the base excision repair (BER) pathway.[4]

Competitive Inhibition at the NAD+ Binding Site

7-Aminoisoquinolin-1(2H)-one functions as a competitive inhibitor of PARP. Its chemical structure mimics the nicotinamide moiety of the PARP substrate, nicotinamide adenine dinucleotide (NAD+).[4][6] This allows the compound to bind to the catalytic domain of the PARP enzyme, preventing the binding of NAD+ and thereby inhibiting the synthesis of PAR chains.[6] The inhibition of PARP's catalytic activity leads to the accumulation of unrepaired SSBs.

Cellular Consequences of PARP Inhibition

The inhibition of PARP by 7-aminoisoquinolin-1(2H)-one has profound effects on cellular function, the most significant of which is the induction of synthetic lethality in cancer cells with specific DNA repair deficiencies.

Synthetic Lethality in BRCA-Deficient Cancers

Cancer cells with mutations in the BRCA1 or BRCA2 genes are deficient in homologous recombination (HR), a major pathway for repairing DNA double-strand breaks (DSBs).[7] When PARP is inhibited by 7-aminoisoquinolin-1(2H)-one, the accumulation of unrepaired SSBs leads to the collapse of replication forks during DNA replication, resulting in the formation of DSBs.[3] In healthy cells, these DSBs can be repaired by the HR pathway. However, in BRCA-deficient cancer cells, the absence of a functional HR pathway means these DSBs cannot be repaired, leading to genomic instability and ultimately, apoptosis (programmed cell death).[7] This concept, where the inhibition of one pathway (PARP) is lethal only in the context of a pre-existing defect in another pathway (HR), is known as synthetic lethality.[7]

PARP Trapping

Beyond catalytic inhibition, some PARP inhibitors, including derivatives of 7-aminoisoquinolin-1(2H)-one, can "trap" PARP enzymes on the DNA.[2][5] This creates a toxic protein-DNA complex that can further impede DNA replication and transcription, contributing to the cytotoxic effects of the compound.[5]

Experimental Validation of the Mechanism of Action

Several experimental protocols are employed to validate the mechanism of action of 7-aminoisoquinolin-1(2H)-one as a PARP inhibitor.

PARP Enzymatic Activity Assay

This assay directly measures the ability of a compound to inhibit the catalytic activity of PARP.

Protocol:

-

Plate Preparation: A 96-well plate is coated with histones, which will serve as the acceptor proteins for PARylation.

-

Reaction Mixture: A reaction mixture is prepared containing recombinant PARP1 enzyme, activated DNA (to stimulate PARP activity), and biotinylated NAD+.

-

Inhibitor Addition: Varying concentrations of 7-aminoisoquinolin-1(2H)-one are added to the wells.

-

Incubation: The plate is incubated to allow the enzymatic reaction to proceed.

-

Detection: A Streptavidin-Horseradish Peroxidase (HRP) conjugate is added, which binds to the biotinylated PAR chains. Following the addition of an HRP substrate, the resulting luminescent or colorimetric signal is measured.[8] A decrease in signal intensity in the presence of the compound indicates inhibition of PARP activity.

| Component | Purpose |

| Recombinant PARP1 | Source of the enzyme |

| Activated DNA | Stimulates PARP activity |

| Biotinylated NAD+ | Substrate for PARP and allows for detection |

| Histones | Acceptor proteins for PARylation |

| 7-Aminoisoquinolin-1(2H)-one | Test inhibitor |

| Streptavidin-HRP & Substrate | Detection system |

Western Blot Analysis for PAR Levels

This method assesses the level of PARylation within cells treated with the inhibitor.

Protocol:

-

Cell Culture and Treatment: Cancer cells (e.g., BRCA-deficient cell lines) are cultured and treated with different concentrations of 7-aminoisoquinolin-1(2H)-one. A DNA damaging agent (e.g., H₂O₂) can be used as a positive control to induce PARP activity.[3]

-

Cell Lysis: The cells are lysed to extract total protein.[3]

-

Protein Quantification: The protein concentration in each lysate is determined to ensure equal loading for electrophoresis.

-

SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.

-

Antibody Incubation: The membrane is incubated with a primary antibody that specifically recognizes poly(ADP-ribose) chains, followed by an HRP-conjugated secondary antibody.[3]

-

Detection: The chemiluminescent signal is detected, and the intensity of the bands corresponding to PAR is quantified. A reduction in PAR levels in treated cells confirms PARP inhibition.[3]

PARP-Chromatin Trapping Assay

This assay determines the ability of the inhibitor to trap PARP on chromatin.

Protocol:

-

Cell Culture and Treatment: Cells are treated with the PARP inhibitor.

-

Cell Fractionation: The cells are lysed, and the chromatin-bound proteins are separated from the soluble proteins.[5]

-

Western Blot Analysis: The amount of PARP-1 in the chromatin fraction is determined by Western blotting. An increase in the amount of chromatin-bound PARP-1 in treated cells indicates that the inhibitor is trapping the enzyme on the DNA.[5]

Conclusion

7-Aminoisoquinolin-1(2H)-one and its derivatives represent a promising class of compounds with a well-defined mechanism of action centered on the inhibition of PARP enzymes. By disrupting the DNA repair machinery, these compounds can selectively induce cell death in cancers with underlying DNA repair deficiencies, a prime example of targeted cancer therapy. The experimental protocols outlined in this guide provide a robust framework for the continued investigation and development of this important class of therapeutic agents.

References

-

Kirby, I. T., et al. (2021). PASTA: PARP activity screening and inhibitor testing assay. STAR Protocols, 2(1), 100334. [Link]

-

BMG LABTECH. (2008). PARP assay for inhibitors. Retrieved from [Link]

-

El-Adl, K., et al. (2022). New Quinoxaline-Based Derivatives as PARP-1 Inhibitors: Design, Synthesis, Antiproliferative, and Computational Studies. Molecules, 27(15), 4924. [Link]

-

Kovtun, Y., et al. (2021). Biological Evaluation of 3-Aminoisoquinolin-1(2H)-one Derivatives as Potential Anticancer agents. French-Ukrainian Journal of Chemistry, 9(2), 1-11. [Link]

-

Manetsch, R., et al. (2012). Synthesis, Antimalarial Activity, and Structure-Activity Relationship of 7-(2-Phenoxyethoxy)-4(1H)-quinolones. ACS Medicinal Chemistry Letters, 3(10), 830-834. [Link]

-

Wang, Y., et al. (2022). Targeting the BRCA1/2 deficient cancer with PARP inhibitors: Clinical outcomes and mechanistic insights. Frontiers in Oncology, 12, 965158. [Link]

-

Li, N., et al. (2022). A Novel PARP Inhibitor YHP-836 For the Treatment of BRCA-Deficiency Cancers. Frontiers in Pharmacology, 13, 911075. [Link]

-

PubChem. (n.d.). 7-Amino-1,2,3,4-tetrahydroisoquinolin-1-one hydrochloride. Retrieved from [Link]

-

Roepe, P. D., et al. (2011). Synthesis, Structure-Activity Relationship, & Mode-of-Action Studies of Antimalarial Reversed Chloroquine Compounds. Journal of Medicinal Chemistry, 54(21), 7604-7616. [Link]

-

Wang, Y., et al. (2022). A novel 3-acyl isoquinolin-1(2H)-one induces G2 phase arrest, apoptosis and GSDME-dependent pyroptosis in breast cancer. Cell Death & Disease, 13(5), 456. [Link]

-

Ozkan, I., et al. (2023). Novel PARP-1 inhibitors based on a 2-propanoyl-3H-quinazolin-4-one scaffold. RSC Medicinal Chemistry, 14(8), 1469-1488. [Link]

-

Kyle, D. E., et al. (2020). Synthesis, Structure-Activity Relationship, and Antimalarial Efficacy of 6-Chloro-2-arylvinylquinolines. Journal of Medicinal Chemistry, 63(23), 14595-14616. [Link]

-

Ledermann, J. A. (2011). PARP Inhibitors for BRCA1/2 mutation-associated and BRCA-like malignancies. Annals of Oncology, 22(Suppl 8), viii69-viii74. [Link]

-

Benites, J., et al. (2015). Synthesis, Half-Wave Potentials and Antiproliferative Activity of 1-Aryl-substituted Aminoisoquinolinequinones. Molecules, 20(5), 8436-8453. [Link]

-

ResearchGate. (2023). Synthesis, Antimalarial Activity, and Structure-Activity Relationship of 7-(2-Phenoxyethoxy)-4(1H)-quinolones. Retrieved from [Link]

-

Sessa, C. (2012). Update on PARP1 inhibitors in ovarian cancer. Annals of Oncology, 23(Suppl 10), x193-x197. [Link]

-

Medina-Franco, J. L., et al. (2021). 7-Aminoalkoxy-Quinazolines from Epigenetic Focused Libraries Are Potent and Selective Inhibitors of DNA Methyltransferase 1. Molecules, 26(16), 4983. [Link]

-

Gabelica, V., et al. (2022). Aminomethylmorpholino Nucleosides as Novel Inhibitors of PARP1 and PARP2: Experimental and Molecular Modeling Analyses of Their Selectivity and Mechanism of Action. International Journal of Molecular Sciences, 23(23), 14757. [Link]

-

El-Adl, K., et al. (2022). New Quinoxaline-Based Derivatives as PARP-1 Inhibitors: Design, Synthesis, Antiproliferative, and Computational Studies. Molecules, 27(15), 4924. [Link]

-

De, D., et al. (1998). Structure-activity relationships for antiplasmodial activity among 7-substituted 4-aminoquinolines. Journal of Medicinal Chemistry, 41(25), 4918-4926. [Link]

-

ResearchGate. (n.d.). Isoquinoline-1(2H)-one core containing drugs. Retrieved from [Link]

-

Matulonis, U. A. (2016). PARP Inhibitor's Approval Could Expand to Include Ovarian Cancer Patients Without BRCA Mutation. Cure Today. Retrieved from [Link]

-

National Cancer Institute. (2019). PARP Inhibitors Show Promise as Initial Treatment for Ovarian Cancer. Retrieved from [Link]

Sources

- 1. Buy 7-aminoisoquinolin-1(2H)-one | 174302-46-6 [smolecule.com]

- 2. Frontiers | A Novel PARP Inhibitor YHP-836 For the Treatment of BRCA-Deficiency Cancers [frontiersin.org]

- 3. benchchem.com [benchchem.com]

- 4. New Quinoxaline-Based Derivatives as PARP-1 Inhibitors: Design, Synthesis, Antiproliferative, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | Targeting the BRCA1/2 deficient cancer with PARP inhibitors: Clinical outcomes and mechanistic insights [frontiersin.org]

- 8. bmglabtech.com [bmglabtech.com]

Biological activity of 7-aminoisoquinolin-1(2H)-one

An In-Depth Technical Guide to the Biological Activity of 7-aminoisoquinolin-1(2H)-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-aminoisoquinolin-1(2H)-one is a heterocyclic organic compound that has garnered significant attention in medicinal chemistry.[1][2] Possessing a versatile isoquinolinone scaffold, it serves as a crucial building block for the synthesis of novel therapeutic agents, particularly in oncology.[1][3] This guide provides a detailed examination of the biological activities of 7-aminoisoquinolin-1(2H)-one and its derivatives, focusing on its mechanisms of action as an inhibitor of key cellular enzymes, its application in cancer therapy, and the experimental protocols used to validate its efficacy. We will explore its role as an inhibitor of Poly (ADP-ribose) polymerase (PARP) and Cell Division Cycle 25B (Cdc25B) phosphatase, elucidating how these actions translate into potent anti-proliferative and cytotoxic effects.

Introduction: The Isoquinolinone Scaffold in Drug Discovery

The isoquinolin-1(2H)-one core is a privileged scaffold in medicinal chemistry, found in numerous natural products and synthetic compounds with a wide array of biological activities.[4] Natural alkaloids like narciprimine and narciclasine, which contain this core, have demonstrated compelling therapeutic properties.[4] The amenability of the isoquinolinone ring system to chemical modification allows for the fine-tuning of pharmacological properties. 7-aminoisoquinolin-1(2H)-one, with its reactive amino group, is a particularly valuable intermediate for creating libraries of derivatives with enhanced potency and target selectivity.[1][3] Research has primarily focused on its potential as an anticancer agent, leveraging its ability to interfere with critical cellular processes such as DNA repair and cell cycle regulation.[1][4]

Core Mechanisms of Action

The anticancer potential of 7-aminoisoquinolin-1(2H)-one stems primarily from its ability to inhibit key enzymes that are critical for cancer cell survival and proliferation. The two most well-characterized targets are PARP and Cdc25B.

PARP Inhibition and the Principle of Synthetic Lethality

Poly (ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2, are central to the DNA damage response (DDR). They act as first responders, detecting single-strand breaks (SSBs) in DNA and catalyzing the synthesis of poly(ADP-ribose) chains to recruit other DNA repair proteins.[5][6]

In healthy cells, if SSBs are not repaired and are encountered by the replication machinery, they can collapse into more lethal double-strand breaks (DSBs). These DSBs are then primarily repaired by the high-fidelity homologous recombination (HR) pathway, which relies on proteins like BRCA1 and BRCA2.[6]

Many cancers, particularly certain types of breast and ovarian cancer, have mutations in BRCA1 or BRCA2, rendering their HR pathway deficient (HRD).[7][8] These cancer cells become heavily reliant on PARP-mediated SSB repair for survival. Inhibition of PARP in these HRD cells creates a "synthetic lethal" scenario:

-

SSBs are not repaired by PARP.

-

Replication forks collapse at unrepaired SSBs, creating DSBs.

-

The deficient HR pathway cannot repair these DSBs.

-

The accumulation of catastrophic DNA damage triggers apoptosis and cell death.[6][9]

This targeted approach allows for the selective killing of cancer cells while largely sparing healthy cells with functional HR pathways.[9] Isoquinolinone-based compounds are a known class of PARP inhibitors, and 7-aminoisoquinolin-1(2H)-one serves as a foundational structure for developing potent inhibitors that exploit this synthetic lethality.[9]

Cdc25B Inhibition and Cell Cycle Arrest

The Cell Division Cycle 25 (Cdc25) family of dual-specificity phosphatases (A, B, and C) are critical regulators of the cell cycle. They dephosphorylate and activate cyclin-dependent kinase (CDK) complexes, thereby driving transitions between cell cycle phases.[1] Cdc25B is particularly important for activating the CDK1/Cyclin B complex, which is the master regulator of entry into mitosis (the G2/M checkpoint).[10]

Overexpression of Cdc25B is common in many cancers and is associated with aggressive tumor behavior.[4] By inhibiting Cdc25B, 7-aminoisoquinolin-1(2H)-one derivatives can prevent the activation of CDK1/Cyclin B.[1][11] This forces the cell to arrest in the G2 phase of the cell cycle, preventing it from dividing.[10] Prolonged G2/M arrest can ultimately trigger apoptosis, providing another avenue for its anticancer effect.[1]

Quantitative Data and In Vitro Efficacy

Derivatives of the 7-aminoisoquinolin-1(2H)-one scaffold have been evaluated against numerous cancer cell lines. The efficacy is typically reported as the half-maximal inhibitory concentration (IC50) for enzyme inhibition or the half-maximal growth inhibition (GI50) for cell viability.

| Compound Class | Target | IC50 / GI50 Value | Cancer Cell Line(s) | Reference |

| 3-Aminoisoquinolinone Derivative | Cdc25B | 5.3 µM | N/A (Enzymatic) | [4] |

| 3-(1,3-thiazol-2-ylamino)isoquinolin-1(2H)-one | N/A | Log GI50 = -5.18 (Avg) | NCI-60 Panel | [4][12] |

| Amido-Benzimidazole Derivative | N/A | 2.1 µM | Z-138 (Lymphoma) | [13] |

| PARP Inhibitor (General) | PARP1/2 | Low nM range | BRCA-deficient lines | [5] |

| 2,3-diaryl isoquinolinone | ERα / VEGFR-2 | Potent (Sub-µM) | MCF-7 (Breast) | [4][12] |